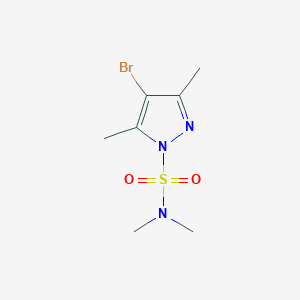

4-Brom-N,N,3,5-Tetramethyl-1H-pyrazol-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a chemical compound with the molecular formula C7H12BrN3O2S and a molecular weight of 282.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. The presence of bromine, sulfonamide, and multiple methyl groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, such as 4-bromopyrazole, are often used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Mode of Action

It’s worth noting that 4-bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . This suggests that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might also interact with its targets in a similar manner.

Biochemical Pathways

4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . It’s possible that 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide might have similar effects on these or related biochemical pathways.

Result of Action

Given that 4-bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, it’s likely that 4-bromo-n,n,3,5-tetramethyl-1h-pyrazole-1-sulfonamide might also have significant molecular and cellular effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide typically involves the bromination of a pyrazole derivative followed by sulfonamide formation. One common method involves the reaction of 4-bromo-3-methylpyrazole with dimethylamine sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent quality and high throughput. The final product is typically purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts such as palladium or copper.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts like palladium or copper, along with ligands such as triphenylphosphine, are commonly used in coupling reactions.

Major Products

Substitution Reactions: Products include various substituted pyrazole derivatives.

Oxidation and Reduction Reactions: Products include different sulfonyl derivatives.

Coupling Reactions: Products include biaryl or alkyl-aryl compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromo-3-methylpyrazole: A precursor in the synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide.

4-bromo-1-methyl-1H-pyrazole: Another pyrazole derivative with similar chemical properties.

4-bromo-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.

Uniqueness

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is unique due to the presence of multiple methyl groups and a sulfonamide group, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a bromine atom and a sulfonamide group, which are vital for its biological interactions and pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₇H₁₂BrN₃O₂S

- Molar Mass : 282.16 g/mol

The presence of the bromine atom enhances reactivity, while the sulfonamide group is known for its role in various biological functions. Pyrazoles are recognized for their pharmacological properties, making them significant in drug development.

Biological Activity Overview

Research indicates that pyrazole derivatives, including 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide, exhibit a range of biological activities:

- Antimicrobial Activity : The compound has been studied for its potential antibacterial and antifungal properties.

- Anticancer Properties : It has shown promise as an enzyme inhibitor and in receptor binding studies, making it a candidate for cancer treatment.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its structural characteristics.

The mechanism of action involves the compound's interaction with specific molecular targets. The bromine and sulfonamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stability and reactivity provided by the pyrazole ring are essential for these interactions.

Synthesis Methods

The synthesis of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide typically involves:

- Bromination of Pyrazole Derivative : A common method includes the reaction of 4-bromo-3-methylpyrazole with dimethylamine sulfonyl chloride.

- Reaction Conditions : Sodium hydride is often used as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Table 1: Comparison of Related Compounds

| Compound Name | Key Differences |

|---|---|

| 4-Bromo-1H-pyrazole | Lacks the dimethylsulfonamide group |

| N,N-Dimethyl-1H-pyrazole-1-sulfonamide | Lacks the bromine atom |

| 3-Methyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Different methyl substitution pattern |

Case Studies and Research Findings

Recent studies have focused on the antiproliferative activity of pyrazole derivatives. For instance:

- A study evaluated new pyrazole-4-sulfonamide derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. Results indicated that while some derivatives exhibited significant activity, others did not show cytotoxic effects .

Table 2: Antiproliferative Activity Summary

| Compound | IC50 (µM) | Observations |

|---|---|---|

| Pyrazole Derivative A | 15.8 | Moderate activity |

| Pyrazole Derivative B | >50 | No significant cytotoxicity |

| 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide | TBD | Further investigation needed |

Applications

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide has various applications across different fields:

- Medicinal Chemistry : Investigated for its role in drug development targeting specific enzymes.

- Industrial Chemistry : Used as a building block for synthesizing more complex molecules.

Eigenschaften

IUPAC Name |

4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFDAZYSNHEHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.